molecular formula C20H27ClN2O2 B12217664 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol

1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol

Cat. No.: B12217664
M. Wt: 362.9 g/mol
InChI Key: CZJWKADZGDYKMD-UHFFFAOYSA-N
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Description

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol is a complex organic compound that features a carbazole core with a chloro substituent and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Chlorination: The carbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 8-position.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction, where the carbazole derivative reacts with tetrahydrofuran-2-ylmethylamine.

    Formation of the Propanol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound in drug discovery.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol: shares structural similarities with other carbazole derivatives such as:

Uniqueness

  • Structural Features : The presence of the tetrahydrofuran moiety and the specific positioning of the chloro substituent make it unique compared to other carbazole derivatives.
  • Reactivity : Its reactivity profile, particularly in substitution reactions, distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol

InChI

InChI=1S/C20H27ClN2O2/c21-18-8-3-7-17-16-6-1-2-9-19(16)23(20(17)18)13-14(24)11-22-12-15-5-4-10-25-15/h3,7-8,14-15,22,24H,1-2,4-6,9-13H2

InChI Key

CZJWKADZGDYKMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC(CNCC4CCCO4)O)C(=CC=C3)Cl

Origin of Product

United States

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